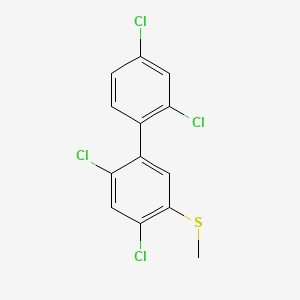
1,1'-Biphenyl, 2,2',4,4'-tetrachloro-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- is a chemical compound with the molecular formula C13H8Cl4S This compound is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and a methylthio group
Vorbereitungsmethoden
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- typically involves the chlorination of biphenyl followed by the introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern. Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the target compound.
Analyse Chemischer Reaktionen
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be selectively reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- involves its interaction with specific molecular targets. The chlorine atoms and the methylthio group contribute to its reactivity and ability to form complexes with other molecules. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- can be compared with other similar compounds such as:
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Similar in structure but with different substitution patterns.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Another derivative with a different arrangement of chlorine atoms.
2,2’,4,4’-Tetrachlorobiphenyl: Lacks the methylthio group but has the same chlorine substitution pattern.
Eigenschaften
CAS-Nummer |
66640-45-7 |
|---|---|
Molekularformel |
C13H8Cl4S |
Molekulargewicht |
338.1 g/mol |
IUPAC-Name |
1,5-dichloro-2-(2,4-dichlorophenyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-13-5-9(11(16)6-12(13)17)8-3-2-7(14)4-10(8)15/h2-6H,1H3 |
InChI-Schlüssel |
WYWABXYSXMTDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


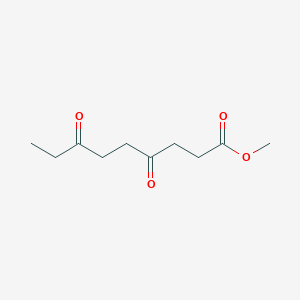


![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
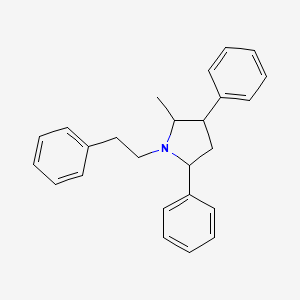
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
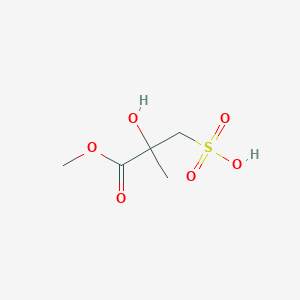

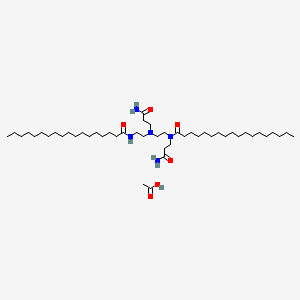


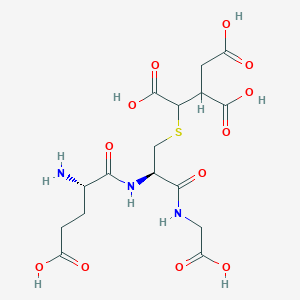
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
